Ethyl glycolate acetate

Description

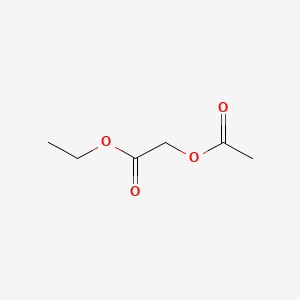

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-9-6(8)4-10-5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCRLFIZIYVXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977858 | |

| Record name | Ethyl (acetyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-86-9 | |

| Record name | Ethyl glycolate acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (acetyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoxyacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AV78NKZ96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Acid-Catalyzed Formation of Ethyl Glycolate Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the acid-catalyzed synthesis of ethyl glycolate acetate (also known as ethyl 2-acetoxyacetate), a valuable intermediate in organic synthesis. The core of this guide is a detailed elucidation of the reaction mechanism, grounded in the principles of Fischer-Speier esterification. We will explore the pivotal role of the acid catalyst, the kinetics of the reaction, and the key experimental parameters that govern the efficient formation of the target compound. This document is designed to serve as a practical resource for researchers in drug development and fine chemical synthesis, offering not only theoretical insights but also a detailed, field-proven experimental protocol, purification techniques, and characterization data.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating both an ester and an acetate group. This unique structural feature makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The targeted acetylation of the hydroxyl group of ethyl glycolate is a fundamental transformation that allows for the strategic modification and elaboration of this scaffold.

The acid-catalyzed esterification, a cornerstone of organic synthesis, provides a direct and atom-economical route to this compound. Understanding the nuances of this reaction is paramount for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of a high-purity product. This guide will delve into the mechanistic intricacies of this transformation, providing a robust framework for its successful implementation in a laboratory setting.

The Core Mechanism: A Step-by-Step Elucidation

The acid-catalyzed formation of this compound from ethyl glycolate and an acetylating agent (acetic acid or acetic anhydride) proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Fischer-Speier esterification. The reaction is reversible, and the presence of a strong acid catalyst is crucial for its progression at a practical rate.

The Role of the Acid Catalyst

Strong protic acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), are commonly employed as catalysts. The catalyst serves a dual purpose:

-

Activation of the Acetylating Agent: The acid protonates the carbonyl oxygen of the acetic acid or acetic anhydride. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Facilitating the Departure of the Leaving Group: In the later stages of the reaction, the catalyst facilitates the protonation of a hydroxyl group in the tetrahedral intermediate, converting it into a good leaving group (water).

Sulfuric acid is particularly effective as it also acts as a dehydrating agent, sequestering the water produced during the reaction and shifting the equilibrium towards the formation of the ester product, thereby increasing the overall yield.[1][2][3][4]

Mechanistic Pathway with Acetic Acid

The reaction between ethyl glycolate and acetic acid in the presence of an acid catalyst can be dissected into the following key steps:

-

Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of acetic acid, creating a highly electrophilic resonance-stabilized cation.

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of ethyl glycolate attacks the activated carbonyl carbon of the protonated acetic acid. This step results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly introduced hydroxyl group to one of the original hydroxyl groups of the acetic acid moiety. This intramolecular or intermolecular proton transfer sets the stage for the elimination of a water molecule.

-

Elimination of Water: The protonated hydroxyl group departs as a neutral water molecule, a good leaving group. The resulting intermediate is a protonated form of the final ester.

-

Deprotonation: A base in the reaction mixture (such as the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

Mechanistic Pathway with Acetic Anhydride

When acetic anhydride is used as the acetylating agent, the mechanism is analogous, but with a different leaving group.

-

Protonation of a Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, activating it for nucleophilic attack.

-

Nucleophilic Attack: The hydroxyl group of ethyl glycolate attacks the activated carbonyl carbon.

-

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Acetic Acid: Instead of water, a molecule of acetic acid is eliminated as the leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield this compound and regenerate the acid catalyst.

Using acetic anhydride is often advantageous as the reaction is typically faster and the equilibrium is more favorable towards the product since the reverse reaction (acetylation by the product acetic acid) is less significant.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust and reproducible method for the synthesis of this compound. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl glycolate | ≥98% | Sigma-Aldrich | Ensure it is dry. |

| Acetic anhydride | ≥99% | Sigma-Aldrich | Handle with care in a fume hood. |

| Sulfuric acid, concentrated | 95-98% | Fisher Scientific | Add slowly and with cooling. |

| Sodium bicarbonate | Reagent | VWR | For neutralization. |

| Anhydrous magnesium sulfate | Reagent | Acros Organics | For drying. |

| Diethyl ether | Anhydrous | J.T. Baker | For extraction. |

Step-by-Step Methodology

-

Reagent Charging and Cooling: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place ethyl glycolate (e.g., 0.1 mol). Cool the flask in an ice bath to 0-5 °C. Causality: Cooling is essential to control the exothermic reaction upon addition of the acid catalyst and acetic anhydride.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.01 mol) to the stirred ethyl glycolate. Maintain the temperature below 10 °C during the addition. Causality: The catalytic amount of strong acid is necessary to initiate the reaction by protonating the acetylating agent.

-

Acetylating Agent Addition: Add acetic anhydride (e.g., 0.12 mol, a slight excess) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. Causality: A slight excess of the acetylating agent helps to drive the reaction to completion. Dropwise addition prevents a dangerous exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 80-90 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and then carefully pour it into a beaker containing ice-cold water (e.g., 100 mL). Causality: This step quenches the reaction by hydrolyzing any unreacted acetic anhydride and diluting the acid catalyst.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH is neutral (pH ~7). Causality: Neutralization removes the acidic components (sulfuric acid and acetic acid byproduct), which is crucial for a clean extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers. Causality: Diethyl ether is a suitable solvent for extracting the ester product from the aqueous phase.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate, then filter. Causality: Removal of residual water is necessary before distillation to obtain a pure product.

-

Solvent Removal: Remove the diethyl ether by rotary evaporation. Causality: This step isolates the crude product.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature. Causality: Fractional distillation separates the desired product from any unreacted starting materials and high-boiling impurities.

Data Presentation: Key Reaction Parameters

The following table summarizes illustrative reaction parameters and their expected impact on the synthesis of this compound. Optimal conditions should be determined empirically for specific applications.

| Parameter | Condition | Expected Outcome | Rationale |

| Catalyst Loading | 1-5 mol% H₂SO₄ | Increased reaction rate with higher loading. | Higher catalyst concentration leads to a greater concentration of the activated electrophile. |

| Reactant Ratio | 1:1.2 (Ethyl Glycolate:Acetic Anhydride) | High conversion of ethyl glycolate. | A slight excess of the acetylating agent shifts the equilibrium towards the product. |

| Reaction Temperature | 80-90 °C | Faster reaction rate. | Provides sufficient thermal energy to overcome the activation energy barrier. |

| Reaction Time | 2-4 hours | High yield. | Sufficient time for the reaction to approach completion. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the methylene group adjacent to the two ester functionalities (a singlet).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and acetate groups, the methylene carbons, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups (typically in the range of 1735-1750 cm⁻¹).

Conclusion: A Framework for Rational Synthesis

This in-depth technical guide has provided a comprehensive overview of the acid-catalyzed formation of this compound. By understanding the underlying mechanistic principles and the rationale behind each experimental step, researchers can confidently and efficiently synthesize this valuable chemical intermediate. The provided protocol serves as a robust starting point for laboratory-scale synthesis, and the principles discussed can be applied to the optimization and scale-up of this important organic transformation.

References

-

Reddit. (2023, January 29). Sulphuric acid in esterification. r/chemistry. [Link]

-

Quora. (2018, January 3). What is the use of sulphuric acid in esterification reaction?[Link]

-

Quora. (2020, August 15). Why is sulfuric acid used in esterification?[Link]

-

Homework.Study.com. What is the purpose of sulfuric acid in a Fischer esterification reaction?[Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Glycolate Acetate

Abstract

Ethyl glycolate acetate, systematically known as ethyl 2-acetoxyacetate, is a diester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules. Its bifunctional nature, possessing two ester moieties, imparts a unique reactivity profile that is valuable to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The document is structured to deliver not just data, but also field-proven insights into its synthesis, reactivity, and analytical characterization. All presented protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative sources.

Introduction

This compound (CAS No. 623-86-9) is a chemical compound with the molecular formula C₆H₁₀O₄. It is the product of the esterification of ethyl glycolate with acetic acid or its derivatives. The presence of two ester groups with different reactivity profiles makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and specialty chemicals. Understanding its fundamental physical and chemical properties is paramount for its effective and safe use in research and development. This guide aims to provide a detailed and practical resource for professionals working with this compound.

Molecular Structure and Identification

The structural formula of this compound reveals an ethyl ester of glycolic acid where the hydroxyl group has been acetylated.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | Ethyl 2-acetoxyacetate |

| Common Names | This compound, Ethyl acetyl glycolate |

| CAS Number | 623-86-9 |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | ethyl 2-acetyloxyacetate |

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated due to the limited availability of experimentally verified data for this specific compound.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless liquid (expected) | - |

| Boiling Point | ~179 °C (estimated) | ChemBK |

| Melting Point | Not available | - |

| Density | 1.088 g/mL | ChemBK |

| Refractive Index | ~1.4112 (estimated) | ChemBK |

| Solubility | Expected to be soluble in common organic solvents. | - |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two ester functional groups. These groups can undergo hydrolysis, transesterification, and other reactions typical of esters.

Hydrolysis

This compound can be hydrolyzed under both acidic and basic conditions to yield ethyl glycolate and acetic acid, or their respective salts.

Caption: Hydrolysis pathways of this compound.

The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[1] Basic hydrolysis (saponification) is an irreversible process that proceeds via nucleophilic acyl substitution.

Transesterification

Transesterification can occur at either ester group in the presence of an alcohol and a catalyst (acid or base), leading to the formation of a new ester and a new alcohol. The ethyl ester is generally more reactive towards transesterification than the acetate group.

Synthesis

This compound can be synthesized through the esterification of ethyl glycolate with acetic anhydride or acetyl chloride. The use of acetic anhydride is often preferred due to its lower volatility and less corrosive nature compared to acetyl chloride.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the acetylation of an alcohol and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Ethyl glycolate

-

Acetic anhydride

-

Pyridine (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl glycolate in diethyl ether.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Spectroscopic Analysis

While specific spectra for this compound are not widely available, its spectral characteristics can be predicted based on its structure and by analogy to similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| CH₃ (acetate) | Singlet | ~2.1 |

| O-CH₂-C=O | Singlet | ~4.6 |

| O-CH₂ (ethyl) | Quartet | ~4.2 |

| CH₃ (ethyl) | Triplet | ~1.3 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each of the six unique carbon atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C=O (acetate) | ~170 |

| C=O (ethyl ester) | ~168 |

| CH₃ (acetate) | ~21 |

| O-CH₂-C=O | ~63 |

| O-CH₂ (ethyl) | ~62 |

| CH₃ (ethyl) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups.

Table 5: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretch (ester) | 1735 - 1750 (strong, sharp) |

| C-O stretch | 1000 - 1300 (strong) |

| C-H stretch (sp³) | 2850 - 3000 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺) at m/z 146. The fragmentation pattern will be influenced by the presence of the two ester groups. A study on the fragmentation of deprotonated acetoxyacetic acid (the carboxylate corresponding to this compound) showed a characteristic neutral loss of ketene (CH₂=C=O) and the formation of an acetate ion (CH₃COO⁻).[2] Similar fragmentation pathways can be anticipated for the ethyl ester.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Fire Safety: Esters are often flammable. Keep away from open flames, sparks, and other sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in organic synthesis. This guide has provided a comprehensive overview of its physical and chemical properties, drawing upon available data and established chemical principles. While some experimental data for this specific compound are limited, the information presented here, including predicted analytical data and generalized experimental protocols, serves as a robust starting point for researchers and drug development professionals. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe application.

References

-

ChemBK. 623-86-9 - Names and Identifiers. Available at: [Link].

-

Chemguide. Mechanism for the acid catalysed hydrolysis of esters. Available at: [Link].

-

Blanksby, S. J., & Ellison, G. B. (2003). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 14(3), 265–273. Available at: [Link].

Sources

Ethyl glycolate acetate structural formula and molecular weight

An In-Depth Technical Guide to Ethyl Glycolate Acetate: Structure, Properties, and Synthesis for Pharmaceutical Research

Abstract

This compound (CAS 623-86-9), also known as ethyl 2-acetoxyacetate, is a bifunctional organic molecule of significant interest to researchers and scientists in drug development.[1] As the acetylated derivative of the versatile synthetic building block, ethyl glycolate, it serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive technical overview of its core chemical identity, including its structural formula and molecular weight, and delves into the strategic rationale for its synthesis and application in medicinal chemistry. Detailed, field-proven protocols for its two-step synthesis from glycolic acid are provided, emphasizing the causality behind experimental choices and the principles of a self-validating workflow.

Chemical Identity and Core Properties

The foundational characteristics of a molecule are critical for its application in targeted synthesis. This compound's structure combines an ethyl ester and an acetylated hydroxyl group, offering specific reactivity and physicochemical properties.

Structural Formula and Molecular Identifiers

The unambiguous identification of this compound is paramount for regulatory compliance and scientific reproducibility. Its IUPAC name is ethyl 2-acetyloxyacetate.[1] The key identifiers are summarized in the table below.

| Identifier | Value | Source |

| Common Name | This compound | PubChem[1] |

| IUPAC Name | ethyl 2-acetyloxyacetate | PubChem[1] |

| CAS Number | 623-86-9 | PubChem[1] |

| Molecular Formula | C₆H₁₀O₄ | PubChem[1] |

| Molecular Weight | 146.14 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)COC(=O)C | PubChem[1] |

| InChIKey | ZWCRLFIZIYVXMG-UHFFFAOYSA-N | PubChem[1] |

The structure is depicted below:

Physicochemical Properties

The following table summarizes key computed physicochemical properties that influence the molecule's behavior in solvent systems and its potential for further reaction. These properties are essential for designing purification strategies and predicting reactivity.

| Property | Value | Source |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 146.05790880 Da | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

Synthesis Strategy and Rationale in Drug Development

The Strategic Importance of Ethyl Glycolate and its Acetylation

The precursor, ethyl glycolate (ethyl 2-hydroxyacetate), is a highly valued building block in the pharmaceutical and agrochemical industries.[2][3] Its bifunctional nature, possessing both a reactive hydroxyl group and an ester, allows for selective modification and incorporation into larger, more complex molecules.[2]

The acetylation of ethyl glycolate to form this compound is a deliberate and strategic choice in a synthetic workflow. The primary motivations for this transformation include:

-

Protecting Group Strategy: The hydroxyl group in ethyl glycolate is nucleophilic and can interfere with subsequent reactions targeting other parts of a molecule. Acetylation effectively "protects" this group, rendering it inert to specific reaction conditions. The acetyl group can typically be removed later in the synthesis under basic or acidic hydrolytic conditions.

-

Modification of Physicochemical Properties: Acetylation increases the lipophilicity (as indicated by the positive XLogP3 value) and removes the hydrogen-bond donating capability of the parent molecule. This can be crucial for improving solubility in nonpolar organic solvents used in subsequent synthetic steps or for modulating the properties of a final drug candidate.

-

Use as a Specific Acylating Agent: In certain contexts, the molecule itself can be used to introduce the CH₂(OAc)C(=O)- moiety into a target structure.

This logical progression from a simple, bifunctional precursor to a protected, specifically functionalized intermediate is a cornerstone of modern medicinal chemistry.

Synthetic Workflow Diagram

The following diagram illustrates the logical two-step synthesis of this compound and its role as a key intermediate for further elaboration in drug discovery pipelines.

Caption: Logical workflow for the synthesis and application of this compound.

Experimental Protocols

The following protocols describe a reliable, two-step process for the synthesis of this compound. Each step is designed to be self-validating through in-process monitoring and final product characterization.

Protocol 1: Synthesis of Ethyl Glycolate via Fischer Esterification

This procedure is based on the standard acid-catalyzed esterification of a carboxylic acid.[2]

-

Materials: Glycolic acid, anhydrous ethanol (excess), concentrated sulfuric acid, ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add glycolic acid and an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

-

Causality: Using excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add a mixture of water and ethyl acetate and transfer to a separatory funnel.

-

Self-Validation: Separate the organic layer. Wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine to remove residual water and inorganic salts. The cessation of effervescence during the bicarbonate wash indicates complete acid neutralization.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent (ethyl acetate) via rotary evaporation to yield crude ethyl glycolate.

-

Purify the crude product by vacuum distillation to obtain pure ethyl glycolate.

-

Protocol 2: Acetylation of Ethyl Glycolate

This is a standard protocol for the acetylation of an alcohol using acetic anhydride.

-

Materials: Ethyl glycolate (from Protocol 1), acetic anhydride, pyridine or 4-(Dimethylamino)pyridine (DMAP), dichloromethane (DCM), 1M HCl solution, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Methodology:

-

Dissolve the purified ethyl glycolate in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of pyridine or DMAP.

-

Causality: Pyridine acts as a base to activate the hydroxyl group and neutralize the acetic acid byproduct, driving the reaction forward. DMAP is a more potent acylation catalyst.

-

Cool the solution in an ice bath and add acetic anhydride (1.1 to 1.5 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.

-

Self-Validation: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine/DMAP), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product via flash column chromatography on silica gel.

-

Safety and Handling

-

Precursor Hazards: The precursor, ethyl glycolate, is known to cause skin and eye irritation.[4][5]

-

Reagent Hazards: Acetic anhydride and sulfuric acid are corrosive and require handling in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Pyridine is flammable and toxic.

-

General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Avoid inhalation of vapors and direct contact with skin and eyes.[4][7] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[4] A thorough risk assessment should be completed before commencing any experimental work.

Conclusion

This compound is a valuable chemical intermediate derived from the strategic modification of ethyl glycolate. Its structural formula (C₆H₁₀O₄) and molecular weight (146.14 g/mol ) define a molecule purposefully designed for multi-step organic synthesis.[1] By understanding the rationale behind its creation—primarily as a protected form of a bifunctional building block—researchers in drug development can effectively leverage its properties for the construction of complex and novel pharmaceutical compounds. The provided protocols offer a reliable pathway for its synthesis, grounded in established chemical principles and designed for high-yield, verifiable production in a laboratory setting.

References

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: The Role of Ethyl Glycolate in Advancing Specialty Chemicals and Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Material Safety Data Sheet - Ethyl Glycol Acetate Source: Shri Gopal Trading Company URL: [Link]

- Title: Method for preparing ethyl glycolate - CN101735054A Source: Google Patents URL

Sources

- 1. This compound | C6H10O4 | CID 256590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl glycolate | 623-50-7 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl glycolate 98 623-50-7 [sigmaaldrich.com]

- 6. shrigopaltradingcompany.com [shrigopaltradingcompany.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Ethyl Glycolate in Common Organic Solvents

Introduction

Ethyl glycolate (ethyl 2-hydroxyacetate), a bifunctional molecule possessing both an ester and a hydroxyl group, serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility in these applications is profoundly influenced by its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of ethyl glycolate, delving into the theoretical principles of its dissolution, practical methodologies for solubility determination, and a qualitative and semi-quantitative assessment of its behavior in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of ethyl glycolate's solubility to enable its effective use in their work.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplistic, starting point. For a more nuanced understanding, we must consider the specific interactions between ethyl glycolate and the solvent molecules.

Molecular Structure and Intermolecular Forces

Ethyl glycolate's structure (Figure 1) is key to its solubility profile. The molecule features:

-

A hydroxyl group (-OH) capable of acting as both a hydrogen bond donor and acceptor.

-

An ester group (-COO-) which contains polar carbonyl (C=O) and ether (C-O) linkages, acting as hydrogen bond acceptors.

-

An ethyl group (-CH2CH3) , which introduces a degree of non-polar character.

Figure 1: Molecular structure and functional groups of ethyl glycolate.

These functional groups allow ethyl glycolate to engage in the following intermolecular interactions:

-

Hydrogen Bonding: This is the most significant interaction for ethyl glycolate in polar, protic solvents like alcohols and water. The hydroxyl group can donate a hydrogen bond to a solvent's electronegative atom (e.g., the oxygen in an alcohol) and accept a hydrogen bond from a solvent's acidic proton.

-

Dipole-Dipole Interactions: The polar ester group creates a molecular dipole, allowing for electrostatic interactions with other polar solvent molecules.

-

London Dispersion Forces: These are weak, transient forces that exist between all molecules and are the primary mode of interaction with non-polar solvents like hydrocarbons.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of two substances can be calculated, with smaller distances indicating higher affinity. While the specific Hansen parameters for ethyl glycolate are not readily published, its solubility profile suggests it possesses significant polar (δP) and hydrogen bonding (δH) components.

Qualitative and Semi-Quantitative Solubility of Ethyl Glycolate

Based on available literature and chemical principles, the solubility of ethyl glycolate in various classes of organic solvents can be summarized as follows.

Table 1: Solubility Profile of Ethyl Glycolate in Common Organic Solvents

| Solvent Class | Representative Solvents | Polarity | Predominant Interactions with Ethyl Glycolate | Observed Solubility |

| Protic Polar | Water, Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole | Very Soluble[1][3][4][5] |

| Aprotic Polar | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Medium-High | Dipole-Dipole, Hydrogen Bond Accepting | Very Soluble in Acetone and Acetates[1][3][4][5]. Expected to be highly soluble in DMSO based on its solvent properties. |

| Ethers | Diethyl Ether | Low | Dipole-Dipole, London Dispersion | Slightly Soluble[1][3][4][5] |

| Halogenated | Chloroform, Dichloromethane | Medium | Dipole-Dipole, London Dispersion | Slightly Soluble in Chloroform[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | London Dispersion | Sparingly Soluble[1][3][4][5] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | London Dispersion | Sparingly Soluble[1][3][4][5] |

Interpretation of Solubility Profile:

-

High Solubility in Protic Solvents: The strong hydrogen bonding capabilities of both the hydroxyl and ester groups of ethyl glycolate lead to its high affinity for protic solvents like water and alcohols.[1][3][4][5]

-

High Solubility in Aprotic Polar Solvents: Solvents like acetone and ethyl acetate can act as hydrogen bond acceptors for ethyl glycolate's hydroxyl group and engage in strong dipole-dipole interactions, resulting in high solubility.[1][3][4][5]

-

Limited Solubility in Ethers and Halogenated Solvents: While these solvents have some polarity, their inability to act as strong hydrogen bond donors limits their interaction with the hydroxyl group of ethyl glycolate, leading to lower solubility.[1][3][4][5]

-

Low Solubility in Hydrocarbons: The non-polar nature of hydrocarbon solvents means they can only interact with ethyl glycolate via weak London dispersion forces, which are insufficient to overcome the cohesive forces between ethyl glycolate molecules, resulting in poor solubility.[1][3][4][5]

Experimental Determination of Ethyl Glycolate Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of ethyl glycolate in a given organic solvent.

Principle of the Shake-Flask Method

The equilibrium solubility is determined by allowing a surplus of the solute (ethyl glycolate) to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in the saturated supernatant is then quantified.

Experimental Workflow

Figure 2: Workflow for the experimental determination of ethyl glycolate solubility.

Detailed Protocol

-

Preparation:

-

To a series of glass vials, add a measured volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of ethyl glycolate to each vial, ensuring a visible amount of undissolved liquid remains at the bottom.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved ethyl glycolate to settle.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible 0.2 µm syringe filter to remove any undissolved micro-droplets.

-

Accurately dilute the filtered sample with a suitable solvent (e.g., methanol) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

-

Prepare a calibration curve using standard solutions of ethyl glycolate of known concentrations.

-

Determine the concentration of ethyl glycolate in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying ethyl glycolate.[6]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., DB-WAX) is suitable for separating ethyl glycolate.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected.

-

Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic fragment ions of ethyl glycolate.

-

Quantification: The peak area of the target ion is proportional to the concentration of ethyl glycolate.

Practical Implications and Applications

The solubility of ethyl glycolate directly impacts its application in various fields:

-

Organic Synthesis: The choice of solvent is crucial for controlling reaction rates, yields, and product purity. A solvent that fully dissolves the reactants at the desired temperature is typically preferred. For reactions involving both polar and non-polar reagents, a co-solvent system may be necessary.

-

Drug Development: In formulation science, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like ethyl glycolate is fundamental. It informs the selection of excipients and the development of stable, bioavailable drug products.

-

Purification: Crystallization and chromatography, common purification techniques, are highly dependent on the differential solubility of the target compound and impurities in various solvent systems. The limited solubility of ethyl glycolate in non-polar solvents can be exploited for precipitation or crystallization from a reaction mixture.

-

Coatings and Inks: The ability of ethyl glycolate derivatives to dissolve resins and pigments is a key property in the formulation of coatings and printing inks.[8]

Conclusion

Ethyl glycolate exhibits a solubility profile characteristic of a small, polar molecule with hydrogen bonding capabilities. It is highly soluble in polar protic and aprotic solvents, while its solubility is limited in non-polar media. This guide has provided a theoretical basis for understanding these solubility characteristics, a practical framework for their experimental determination, and an overview of their implications in scientific and industrial applications. The provided protocols and theoretical insights empower researchers to make informed decisions regarding solvent selection for processes involving ethyl glycolate, thereby optimizing their synthetic, formulation, and purification endeavors.

References

-

National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Ethylene Glycol. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024, April 9). Ethyl glycolate. Retrieved January 21, 2026, from [Link]

-

U.S. Food and Drug Administration. (2025, March 1). DEG EG Method. Retrieved January 21, 2026, from [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved January 21, 2026, from [Link]

-

KH Chemicals. (n.d.). Ethyl Glycol Acetate. Retrieved January 21, 2026, from [Link]

Sources

- 1. Ethyl glycolate | 623-50-7 [chemicalbook.com]

- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. chembk.com [chembk.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Ethyl glycolate, 95% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Ethyl Glycol Acetate - KH Chemicals [khchemicals.com]

An In-depth Technical Guide to the Hydrolysis of Ethyl Glycolate Acetate Under Acidic and Basic Conditions

Introduction: The Duality of Ethyl Glycolate Acetate

This compound, known systematically as ethyl 2-acetoxyacetate, is a diester molecule of significant interest in synthetic chemistry and drug development. Its utility often lies in its capacity to be selectively or fully deprotected, releasing glycolic acid, acetic acid, and ethanol. The molecule presents a unique case for hydrolysis studies due to the presence of two distinct ester functionalities: an ethyl ester derived from the carboxylic acid of glycolic acid, and an acetate ester attached to the α-carbon.

This guide provides a comprehensive technical exploration of the hydrolysis of this compound under both acidic and basic conditions. Moving beyond a simple recitation of facts, we will delve into the mechanistic causality behind the reaction pathways, discuss the kinetic implications of its dual-ester nature, and present robust, self-validating experimental protocols for its study. The insights provided herein are grounded in established principles of physical organic chemistry and are designed for researchers, scientists, and drug development professionals seeking a deeper understanding of this nuanced reaction.

Part 1: Acid-Catalyzed Hydrolysis - A Reversible Equilibrium

The hydrolysis of esters in the presence of an acid catalyst is a classic example of a reversible nucleophilic acyl substitution.[1][2] For this compound, this process is complicated by the presence of two potential reaction sites. The reaction is typically conducted by heating the ester in an aqueous solution containing a strong, non-nucleophilic acid like sulfuric or hydrochloric acid.[3] The large excess of water serves as the nucleophile and helps to drive the equilibrium towards the hydrolysis products.[2]

Mechanistic Considerations: A Tale of Two Esters

The acid-catalyzed hydrolysis proceeds via protonation of a carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.[4] This leads to a tetrahedral intermediate, which then collapses to yield the carboxylic acid and the alcohol.

For this compound, the reaction is a sequential process:

-

First Hydrolysis: The first equivalent of water can attack either the ethyl ester or the acetate ester.

-

Path A (Attack at Acetate): Hydrolysis of the acetate ester yields ethyl glycolate (ethyl 2-hydroxyacetate) and acetic acid.

-

Path B (Attack at Ethyl Ester): Hydrolysis of the ethyl ester yields 2-acetoxyacetic acid and ethanol. The relative rates of these two initial steps are influenced by steric and electronic factors. The ethyl ester carbonyl is arguably less sterically hindered than the acetate carbonyl. Therefore, it is plausible that Path B may be slightly favored, but experimental determination is necessary.

-

-

Second Hydrolysis: The intermediate ester (ethyl glycolate or 2-acetoxyacetic acid) is then hydrolyzed in a second step to yield the final products: glycolic acid , acetic acid , and ethanol .

The overall reaction is an equilibrium, and to achieve a high yield of the final products, a significant excess of water is required.[1]

Kinetics of Acid-Catalyzed Hydrolysis

When water is used in large excess as the solvent, its concentration remains effectively constant throughout the reaction. Consequently, the reaction follows pseudo-first-order kinetics with respect to the ester concentration. The observed rate constant, kobs, will be a composite of the rate constants for the individual hydrolysis steps.

To accurately determine the kinetics, it is crucial to monitor the concentration of the starting material, the two possible intermediates, and the final products over time. This deconvolution of concentration profiles allows for the fitting of a sequential reaction model to determine the individual rate constants for each step.

Experimental Protocol: Kinetic Analysis via HPLC

This protocol is designed to be self-validating by using a modern, robust analytical technique (HPLC) to track all key species, providing a complete mass balance.

-

Reagent Preparation:

-

Prepare a stock solution of 1.0 M HCl in deionized water.

-

Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like acetonitrile.

-

Prepare analytical standards for this compound, ethyl glycolate, 2-acetoxyacetic acid, glycolic acid, and acetic acid in the mobile phase.

-

-

Reaction Setup:

-

Equilibrate a sealed reaction vessel containing 50.0 mL of 1.0 M HCl to the desired temperature (e.g., 50 °C) in a constant temperature water bath.

-

Initiate the reaction by adding a small aliquot (e.g., 0.5 mL) of the this compound stock solution to the pre-heated acid solution and start a timer. This ensures the initial ester concentration is low, and the water concentration is in vast excess.

-

-

Sample Collection and Quenching:

-

At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a 1.0 mL aliquot from the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing 1.0 mL of a quenching solution (e.g., a buffer at pH 7-8, such as sodium bicarbonate solution) kept on ice. This neutralizes the acid catalyst and stops the hydrolysis.

-

-

Analytical Method - HPLC:

-

Analyze the quenched samples using a High-Performance Liquid Chromatography (HPLC) system. A suitable method would be:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 10 mM phosphate buffer at pH 3.0) and acetonitrile.[6]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) to detect the carboxylic acids.[6]

-

-

Quantify the concentrations of the starting material, intermediates, and products by comparing peak areas to the calibration curves generated from the analytical standards.

-

-

Data Analysis:

-

Plot the concentration of each species versus time.

-

Fit the data to a sequential pseudo-first-order kinetic model to extract the rate constants for each hydrolysis step.

-

Part 2: Base-Catalyzed Hydrolysis (Saponification) - An Irreversible Pathway

The hydrolysis of esters using a base, such as sodium hydroxide, is known as saponification.[1] Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible. The reason for this irreversibility is that in the final step, the carboxylic acid produced is deprotonated by the strong base to form a carboxylate salt. This carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

Mechanistic Considerations: Stoichiometry is Key

The mechanism involves a direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide as the leaving group. The alkoxide subsequently deprotonates the newly formed carboxylic acid.

For this compound, two equivalents of base are required for complete hydrolysis to glycolate and acetate salts.

-

First Hydrolysis: The first equivalent of OH⁻ attacks one of the ester groups, leading to an intermediate monoester-carboxylate.

-

Second Hydrolysis: The second equivalent of OH⁻ attacks the remaining ester group, yielding the final products.

The term "saponification" aptly describes this process, as the salts of long-chain carboxylic acids produced from the hydrolysis of fats and oils are soaps.[1] A crucial experimental consideration is that by carefully controlling the stoichiometry (i.e., using only one equivalent of base), it may be possible to achieve selective monohydrolysis, isolating the intermediate monoester.[7][8]

Kinetics of Saponification

Saponification is a second-order reaction, being first-order with respect to the ester and first-order with respect to the hydroxide ion.[9] The rate law can be expressed as:

Rate = k [Ester] [OH⁻]

When the concentration of the base is much higher than the ester (pseudo-first-order conditions), the analysis is simplified. However, to determine the true second-order rate constant, it is often preferable to use concentrations of the same order of magnitude.[10] The integrated rate law for a second-order reaction with unequal initial concentrations is used to determine the rate constant, k. As with the acid-catalyzed case, the overall kinetics will be a composite of two consecutive second-order reactions.

Experimental Protocol: Kinetic Analysis by GC-MS

This protocol is designed to monitor the reaction by quantifying the volatile components after derivatization, providing a robust method for tracking the reaction progress.

-

Reagent Preparation:

-

Prepare standardized aqueous solutions of 0.1 M and 1.0 M NaOH.

-

Prepare a stock solution of this compound (e.g., 100 mM) in a water-miscible solvent like ethanol or THF to ensure homogeneity.

-

-

Reaction Setup:

-

Place a known volume of the standardized NaOH solution (e.g., 50.0 mL of 0.1 M NaOH) in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

-

Initiate the reaction by adding a small volume of the ester stock solution to achieve the desired initial concentration (e.g., 0.05 M) and start a timer. Ensure rapid mixing.

-

-

Sample Collection and Derivatization:

-

At set time intervals, withdraw a 1.0 mL aliquot.

-

Immediately add the aliquot to a vial containing an excess of a strong acid (e.g., 1.1 mL of 0.1 M HCl) to quench the reaction by neutralizing the remaining NaOH. This also protonates the carboxylate products.

-

Add an internal standard (e.g., decane) to the quenched sample.

-

Extract the components into an organic solvent (e.g., diethyl ether).

-

For analysis of the non-volatile acids (glycolic and acetic), derivatization to form volatile esters (e.g., by reaction with a silylating agent like BSTFA) may be necessary.

-

-

Analytical Method - GC-MS:

-

Data Analysis:

-

Plot the concentrations of the ester and hydroxide ion versus time.

-

Use the appropriate second-order integrated rate equation to plot the data, which should yield a straight line whose slope is related to the second-order rate constant, k.

-

Visualization of Experimental Workflow

Data Presentation

The quantitative data from these experiments should be summarized for clarity and comparison.

Table 1: Experimental Parameters for Hydrolysis Studies

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | 1.0 M HCl (or H₂SO₄) | 0.1 M NaOH |

| Solvent | Deionized Water | Deionized Water |

| Temperature | 50 °C (or other) | 25 °C (or other) |

| Initial [Ester] | ~10 mM | ~50 mM |

| Initial [Catalyst] | 1.0 M (Excess) | 0.1 M (2 equiv.) |

| Kinetics | Pseudo-First-Order | Second-Order |

| Analytical Method | HPLC-UV | GC-MS (after deriv.) |

Conclusion

The hydrolysis of this compound is a multifaceted process governed by the principles of nucleophilic acyl substitution, but with the added complexity of being a sequential reaction on a di-functional molecule. The choice between acidic and basic conditions dictates the reversibility and kinetic order of the reaction. While acid catalysis provides a reversible path to the constituent acids and alcohol, base-catalyzed saponification is an irreversible process driven by the formation of stable carboxylate salts.

A thorough investigation requires not only careful control of experimental variables such as temperature and reactant concentrations but also the application of modern analytical techniques like HPLC or GC-MS. These methods are essential to deconstruct the reaction pathway, identify the transient intermediates, and accurately determine the individual rate constants for each step. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore and harness the hydrolytic chemistry of this versatile diester.

References

-

Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]

-

Hunt, I. (n.d.). Acetoacetic Esters. University of Calgary. Retrieved from [Link]

-

LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC separation of glycolic acid, lactic acid, glycolide, lactide and... ResearchGate. Retrieved from [Link]

-

LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

-

ATSDR. (2010). Analytical Methods - Toxicological Profile for Ethylene Glycol. NCBI Bookshelf. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. YouTube. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Monitoring the Rate of Hydrolysis of Aminophosphonic Acid Esters by UV-VIS and NMR-Spectroscopy. Taylor & Francis Online. Retrieved from [Link]

-

McGill University. (n.d.). Kinetics of Hydrolysis of Ethyl Acetate. McGill University. Retrieved from [Link]

- Noyce, D. S., & Pollack, R. M. (1970). Kinetics of the acid-catalyzed hydrolysis of α-acetoxystilbene. The Journal of Organic Chemistry, 35(7), 2460-2461.

-

ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate. Retrieved from [Link]

-

LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Retrieved from [Link]

-

Dr. Bharat Baria. (2022). Hydrolysis of Ethyl Aceto Acetate (EAA). YouTube. Retrieved from [Link]

-

SBSS College, Begusarai. (n.d.). Ethyl Acetoacetate. SBSS College. Retrieved from [Link]

- Williams, A., & Douglas, K. T. (1975). Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy group. Journal of the Chemical Society, Perkin Transactions 2, (14), 1457-1461.

-

SIELC Technologies. (n.d.). Glycolic acid. SIELC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). RSC. Retrieved from [Link]

-

ResearchGate. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. ResearchGate. Retrieved from [Link]

- Niwayama, S., & K-M, H. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(35), 5184-5186.

-

PubMed. (2013). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). PubMed. Retrieved from [Link]

-

CDC. (1994). Ethyl Acetate 1457. NIOSH. Retrieved from [Link]

-

ResearchGate. (2018). Kinetic Study: Alkaline Hydrolysis of Esters. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. ResearchGate. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Development of RP-HPLC method for simultaneous estimation of lactic acid and glycolic acid. Der Pharma Chemica. Retrieved from [Link]

-

ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Retrieved from [Link]

-

Hunt, I. (n.d.). Hydrolysis of Esters. University of Calgary. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetic acid. HELIX Chromatography. Retrieved from [Link]

-

Chemistry - BSc/MSc. (2020). Kinetic study of Ester hydrolysis. YouTube. Retrieved from [Link]

-

Niwayama, S. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Morressier. Retrieved from [Link]

-

MicroSolv. (n.d.). Glycolic Acid Analyzed by HPLC. MicroSolv Technology Corporation. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Practical selective monohydrolysis of bulky symmetric diesters [morressier.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. sfu.ca [sfu.ca]

- 11. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl Glycolate Acetate: A Versatile C4 Building Block in Modern Organic Synthesis

Abstract: Ethyl glycolate acetate (ethyl 2-acetoxyacetate) is a bifunctional C4 building block of significant utility in organic synthesis. Possessing two distinct ester functionalities and an activated methylene group, it serves as a versatile precursor for the stereocontrolled introduction of the α-hydroxyacetate moiety, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide elucidates the core reactivity of this compound, providing a mechanistic rationale for its application in key synthetic transformations. We present detailed, field-proven protocols for its use in C-C bond formation, discuss strategies for selective functionalization, and illustrate its potential as a linchpin in the synthesis of complex molecular architectures, including heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique synthetic potential.

Introduction: The Strategic Value of this compound

This compound, systematically named ethyl 2-acetyloxyacetate, is more than a simple derivative of glycolic acid.[4] The deliberate introduction of the acetyl group on the α-hydroxyl function imparts specific advantages that distinguish it from its parent compound, ethyl glycolate.

1.1. Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups dictates the molecule's reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 623-86-9 | [4][5] |

| Molecular Formula | C₆H₁₀O₄ | [4] |

| Molecular Weight | 146.14 g/mol | [4] |

| IUPAC Name | ethyl 2-acetyloxyacetate | [4] |

| Appearance | Colorless Liquid | [6] |

| Boiling Point | 158-159 °C | [6] |

| Density | 1.1 g/mL at 25 °C | [6] |

| Solubility | Soluble in most organic solvents. |

1.2. The Acetoxy Group: A Strategic Control Element

The primary rationale for employing this compound over the unprotected ethyl glycolate lies in the strategic role of the acetoxy group. It acts as a robust protecting group for the α-hydroxyl functionality, preventing unwanted side reactions such as self-condensation or oxidation. This protection is crucial for orchestrating predictable and high-yielding transformations at other sites of the molecule, primarily the α-carbon, through enolate chemistry. Furthermore, the acetoxy group can be selectively removed under controlled hydrolytic conditions, unmasking the hydroxyl group at a desired stage of a synthetic sequence.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound is governed by three primary modes of reactivity: enolate formation, nucleophilic attack at the ester carbonyls, and selective deprotection.

2.1. Enolate Chemistry: The Gateway to C-C Bond Formation

The protons on the methylene carbon (Cα), situated between two electron-withdrawing carbonyl groups, are acidic and can be readily abstracted by a suitable base to form a stabilized enolate.

Causality Behind Base Selection:

The choice of base is critical. To ensure quantitative enolate formation and prevent competing nucleophilic attack at the ester carbonyls, a strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are ideal for this purpose. Their bulkiness disfavors attack at the sterically more constrained carbonyl centers, while their high basicity ensures rapid and complete deprotonation at the α-carbon.

The resulting lithium enolate is a soft nucleophile, poised to react with a variety of electrophiles in reactions such as alkylations and aldol additions, making it a powerful tool for constructing complex carbon skeletons.

Caption: General workflow for C-C bond formation using this compound.

2.2. Selective Deprotection

The two ester groups within this compound exhibit different reactivities towards hydrolysis, enabling selective deprotection.

-

Ethyl Ester Saponification: Typically requires standard conditions (e.g., LiOH, NaOH in aq. THF/MeOH) to yield the corresponding α-acetoxy carboxylic acid.

-

Acetate Group Hydrolysis: Can often be achieved under milder basic conditions (e.g., K₂CO₃ in MeOH) or specific enzymatic conditions, which may leave the ethyl ester intact. This orthogonality is a key feature for advanced synthetic planning.

Key Synthetic Applications and Protocols

This compound is not merely a theoretical tool; its value is demonstrated in its application to construct valuable molecular motifs.

3.1. Synthesis of Substituted α-Hydroxy Esters

This is one of the most powerful applications, providing access to chiral and non-chiral α-substituted α-hydroxy esters, which are prevalent in bioactive molecules.[7]

Protocol 3.1.1: Diastereoselective Alkylation via a Chiral Auxiliary

This protocol describes a self-validating system where the stereochemical outcome is directed by a well-established chiral auxiliary, providing a reliable method for asymmetric synthesis.

Objective: To synthesize an enantioenriched α-alkyl-α-hydroxy ester derivative.

Methodology:

-

Preparation of Chiral Glycolate Amide: React this compound with a chiral amine (e.g., (R)-4-phenyl-2-oxazolidinone lithium salt) to form the corresponding N-acetylglycolyloxazolidinone. This step exchanges the ethyl ester for a chiral auxiliary that will direct the subsequent alkylation.

-

Enolate Formation: Dissolve the chiral amide from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq.) dropwise and stir for 30 minutes to form the sodium enolate. The choice of a sodium counterion can enhance stereoselectivity through chelation.

-

Alkylation: Add the desired alkyl halide (R-X, 1.2 eq.) to the enolate solution at -78 °C and allow the reaction to stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification & Auxiliary Cleavage: Purify the crude product by silica gel chromatography. The chiral auxiliary can then be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the enantioenriched α-acetoxy acid, which can be re-esterified if desired.

3.2. Aldol-Type Additions for Polyketide Fragments

The enolate of this compound can engage in aldol reactions with aldehydes and ketones to form β-hydroxy-α-acetoxy ester derivatives. These products are valuable precursors to polyol and polyketide natural products. The stereochemical outcome of these additions can be controlled through substrate control or by using chiral Lewis acids.[8]

Caption: Logical relationships between this compound and heterocyclic targets.

Safety and Handling

This compound is a combustible liquid and should be handled in a well-ventilated fume hood. [9]Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is incompatible with strong oxidizing agents and strong bases. [9]Store in a tightly sealed container in a cool, dry place away from ignition sources. [9][10]Always consult the latest Safety Data Sheet (SDS) before use.

Conclusion and Future Outlook

This compound is a potent and often underutilized building block in the synthetic chemist's toolbox. Its value proposition is anchored in the stability conferred by the acetoxy group, which enables clean and predictable reactivity at the α-carbon. This guide has demonstrated its utility in fundamental C-C bond-forming reactions and as a versatile precursor to complex molecular scaffolds. Future opportunities for this reagent lie in its application in emerging technologies such as enzymatic catalysis for highly selective deprotection or acylation, and its integration into automated flow chemistry platforms for the rapid generation of compound libraries based on the α-hydroxy ester core.

References

-

KH Chemicals. Ethyl Glycol Acetate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl Glycolate in Advancing Specialty Chemicals and Research. [Link]

-

PubChem. This compound | C6H10O4 | CID 256590. [Link]

-

ResearchGate. (PDF) Glycolate aldol approach towards the asymmetric synthesis of 8-4'-oxyneolignans. [Link]

-

Shri Gopal Trading Company. Material Safety Data Sheet - Ethyl Glycol Acetate. [Link]

-

Chemius. Ethyl glycol acetate (EGA) - Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Glycolate: A Key Building Block for Pharmaceutical and Agrochemical Innovation. [Link]

-

ResearchGate. Versatility of Glycals in Synthetic Organic Chemistry. [Link]

-

Wikipedia. Ethylene glycol. [Link]

-

ResearchGate. Reaction scheme for synthesis of ethyl [18F]FAC from ethyl glycolate. [Link]

- Google Patents.

-

ResearchGate. Concentration of the ethylene glycol, glycolate and acetate produced. [Link]

-

PubMed. Microbial production of glycolate from acetate by metabolically engineered Escherichia coli. [Link]

-

ResearchGate. Synthesis and characterization of glycolates and implications for the genesis of glycolate minerals. [Link]

-

PubMed. Efficient asymmetric synthesis of quaternary (E)-vinylglycines by deconjugative alkylation of dehydroamino acids. [Link]

-

Organic Syntheses. ETHYL DIETHOXYACETATE. [Link]

-

PMC - NIH. Total synthesis and development of bioactive natural products. [Link]

-

Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

-

PMC - NIH. Synthesis of Complex Glycolates by Enantioconvergent Addition Reactions. [Link]

-

PMC - NIH. Effect of Glycidate, an Inhibitor of Glycolate Synthesis in Leaves, on the Activity of Some Enzymes of the Glycolate Pathway. [Link]

-

PMC - PubMed Central. Rhodium-Catalyzed Asymmetric Arylation-Induced Glycolate Aldol Additions of Silyl Glyoxylates. [Link]

-

MDPI. Glycols in the Synthesis of Zinc-Anilato Coordination Polymers. [Link]

-

PMC - NIH. Degradation of Glyoxylate and Glycolate with ATP Synthesis by a Thermophilic Anaerobic Bacterium, Moorella sp. Strain HUC22-1. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. servochem.com [servochem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H10O4 | CID 256590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:623-86-9 | Atomaxchem [en.atomaxchem.com]

- 6. Ethyl glycolate | 623-50-7 [chemicalbook.com]

- 7. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 9. fishersci.com [fishersci.com]

- 10. shrigopaltradingcompany.com [shrigopaltradingcompany.com]

Methodological & Application

The Strategic Application of Ethyl Glycolate Acetate in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Introduction: Navigating Chemical Nomenclature and Functionality

In the landscape of pharmaceutical synthesis, the precision of molecular architecture is paramount. Ethyl glycolate acetate, systematically known as ethyl 2-acetoxyacetate (CAS No: 623-86-9), emerges as a bifunctional building block of significant potential.[1] Its structure, featuring both an ethyl ester and an acetate group, offers a unique combination of reactivity and stability, rendering it a valuable tool for the synthetic chemist.[1] This guide provides an in-depth exploration of this compound, distinguishing it from similarly named compounds and elucidating its applications in the synthesis of pharmaceutical intermediates.

It is crucial to differentiate this compound (ethyl 2-acetoxyacetate) from "ethyl glycolate" (ethyl 2-hydroxyacetate) and the often ambiguously termed "ethyl glycol acetate," which can refer to 2-ethoxyethyl acetate. The presence of the acetyl group in this compound fundamentally alters its reactivity, transforming the hydroxyl moiety of its precursor, ethyl glycolate, into a protected form that can also act as an acetylating agent. This distinction is central to its strategic use in multi-step syntheses.

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-acetyloxyacetate | |

| Synonyms | Ethyl 2-acetoxyacetate, Ethyl acetyl glycolate | |

| CAS Number | 623-86-9 | |

| Molecular Formula | C6H10O4 | |

| Molecular Weight | 146.14 g/mol |

These properties underscore its utility as a versatile reagent in organic synthesis.

Synthesis of this compound: A Preparative Protocol

The synthesis of this compound is typically achieved through the acetylation of ethyl glycolate. This straightforward reaction provides a reliable route to this valuable intermediate.